Furan-2,5-dicarboxamide
Description
Properties
IUPAC Name |
furan-2,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORDIMCXSWNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600913 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124052-68-2 | |
| Record name | Furan-2,5-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of 5-Hydroxymethylfurfural (HMF)
FDCA, the foundational precursor for furan-2,5-dicarboxamide, is predominantly synthesized via oxidation of HMF or its derivatives. A Co-Mn-Br catalytic system enables efficient oxidation at 140–200°C, achieving high FDCA yields (>85%). Critical parameters include:
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Catalyst composition : Optimal Co:Mn molar ratios of 1:10–4:1 enhance oxidation efficiency.
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Temperature : Reactions above 180°C risk decarboxylation, making 160–190°C ideal.
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Feedstock : Esters like 5-acetoxymethylfurfural (AMF) reduce side reactions compared to HMF.
Alternative methods employ metal permanganates (e.g., KMnO₄) in alkaline environments, oxidizing HMF to FDCA at lower temperatures (25–100°C) with near-quantitative yields. This approach avoids expensive catalysts but requires careful pH control to prevent over-oxidation.
Direct Amidation of FDCA
Regioselective Monoamidation via Coupling Agents
The monoamidation of FDCA is achieved using TBTU, a benzotriazole-based coupling agent, under solvent-free conditions. Key results include:
| Parameter | Condition | Yield | Regioselectivity |
|---|---|---|---|
| Coupling agent | TBTU | 78% | >90% (2-position) |
| Temperature | 25°C | – | – |
| Reaction time | 24 hours | – | – |
| Substrate | FDCA + benzylamine | – | – |
This method prioritizes the 2-position carboxyl group, attributed to steric and electronic effects. The absence of solvents simplifies purification, though diamidation remains challenging due to competing side reactions.
Two-Step Diamidation Strategies
While direct diamidation is underexplored in literature, a plausible pathway involves:
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FDCA activation : Conversion to acyl chloride using thionyl chloride or PCl₅.
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Amine coupling : Reaction with excess amine (e.g., NH₃ or alkylamines) in aprotic solvents.
Preliminary studies suggest that diamidation may require high-pressure conditions or enzymatic catalysis, though these methods lack robust experimental validation in the provided sources.
Catalytic and Solvent-Free Approaches
Disproportionation Reactions
Lewis acids (e.g., CdI₂, ZnCl₂) facilitate FDCA isomerization under solvent-free conditions at 260°C, producing furan-2,4-dicarboxylic acid as a byproduct. While irrelevant to amidation, this highlights the thermal instability of FDCA, necessitating mild conditions for amide synthesis .
Chemical Reactions Analysis
Furan-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The compound can undergo substitution reactions, particularly at the amide groups, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Furan-2,5-dicarboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which furan-2,5-dicarboxamide exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. This coordination ability makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal cations . The molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Furan-2,5-dicarboxamide is structurally and functionally compared to analogous dicarboxamide compounds, such as pyridine-2,6-dicarboxamide, pyrazine-2,5-dicarboxamide, and benzene-based dicarboxamides. Key differences arise from the heterocyclic core, substituent positions, and electronic effects.
Structural and Electronic Differences
- Core Heterocycle :
- This compound : The oxygen atom in the furan ring enhances hydrogen-bonding capacity but reduces aromaticity compared to pyridine or benzene analogs. This results in flexible molecular conformations (planar, semi-skew, or skew) to minimize steric clashes .
- Pyridine-2,6-dicarboxamide : The nitrogen atoms in the pyridine ring improve metal-coordination capabilities (e.g., Cu, Co, Fe), making it a stronger ligand for catalytic and sensing applications .
- Pyrazine-2,5-dicarboxamide : The pyrazine core’s symmetry facilitates intermolecular interactions, leading to dense 3D supramolecular networks in crystals .
Crystallographic and Supramolecular Features
- Hydrogen Bonding :
- π-Stacking: Furan-2,5-dicarboxamides (e.g., Compound 5) show weaker π-interactions compared to pyridine derivatives (e.g., Compound 16), which exhibit pronounced stacking due to aromatic nitrogen .
- Hirshfeld Surface Analysis :
Research Findings and Data Tables
Table 1: Comparative Analysis of Dicarboxamide Derivatives
| Parameter | This compound | Pyridine-2,6-dicarboxamide | Pyrazine-2,5-dicarboxamide |
|---|---|---|---|
| Core Aromaticity | Low (O atom reduces resonance) | High (N enhances resonance) | Moderate (symmetrical N atoms) |
| Hydrogen Bonding | Strong O···H interactions | Strong N···H interactions | Moderate, symmetry-driven |
| Metal Coordination | Weak (O-based) | Strong (N-based) | Moderate (N/O mixed) |
| Thermal Stability | 200–280°C | >300°C | 250–300°C |
| Bioactivity | Selective antimicrobial | Broad-spectrum antimicrobial | Limited data |
Table 2: Selected Derivatives and Properties
Biological Activity
Furan-2,5-dicarboxamide (FDCA) is a compound of significant interest due to its potential applications in various fields, particularly in biochemistry and materials science. This article explores the biological activity of FDCA, focusing on its synthesis, metabolic pathways, antimicrobial properties, and potential uses in biodegradable plastics.
1. Chemical Structure and Synthesis
This compound is derived from furan-2,5-dicarboxylic acid (FDCA), which consists of two carboxylic acid groups attached to a furan ring. The synthesis of FDCA can be achieved through several methods:
- Biochemical Synthesis : FDCA can be produced from 5-hydroxymethylfurfural (HMF) via enzymatic oxidation processes. Enzymes such as aryl-alcohol oxidase (AAO) and HMF oxidase (HMFO) play crucial roles in this conversion, enhancing catalytic efficiency and yield .
- Chemical Carboxylation : Another method involves the carboxylation of 2-furoic acid using carbon dioxide, which can be conducted under mild conditions without the need for complex oxidation steps .
2. Metabolic Pathways
FDCA is naturally produced in small amounts in humans, primarily through the metabolism of fructose. Studies have shown that healthy individuals excrete approximately 3–5 mg of FDCA daily, with increased production observed following fructose ingestion . The metabolic pathway includes the conversion of HMF to FDCA, highlighting its relevance in human biochemistry.
3.1 Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of FDCA and its derivatives. For instance:
- Inhibition of Microbial Growth : Compounds derived from FDCA exhibited significant inhibitory effects against various microorganisms. A study reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans at concentrations as low as 64 µg/mL .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of FDCA to chelate metal ions such as Ca²⁺, Cu²⁺, and Pb²⁺, which are essential for microbial growth and metabolism .
3.2 Biocompatibility and Safety
FDCA has been evaluated for its safety in food contact materials. The European Food Safety Authority (EFSA) concluded that FDCA does not pose a significant risk when used as a monomer in polyethylene furanoate (PEF) production. The no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg body weight per day based on toxicity studies . Furthermore, genotoxicity studies indicated no concerning effects on DNA integrity .
4. Applications in Materials Science
FDCA serves as a crucial building block for biodegradable plastics like polyethylene furanoate (PEF), which is considered an eco-friendly alternative to traditional petroleum-based plastics such as polyethylene terephthalate (PET) . The properties of PEF include:
- Enhanced Mechanical Properties : PEF exhibits superior mechanical strength compared to PET.
- Biodegradability : As a biomass-derived polymer, PEF is more readily biodegradable than its fossil-derived counterparts.
5. Case Studies
Several case studies highlight the practical applications and benefits of FDCA:
Q & A
Q. What are the common synthetic routes for Furan-2,5-dicarboxamide, and what factors influence their efficiency?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or template-directed macrocyclization. For example, nucleophilic substitution of chlorine in 3-chloropyrazine-2,5-dicarboxamide with aryl amines yields substituted derivatives (e.g., 3-arylaminopyrazine-2,5-dicarboxamide) under dry toluene with pyridine as a base . Template synthesis using chloride anions can facilitate macrocycle formation by condensing dialdehydes (e.g., 2,5-diformylfuran) with diamines . Key factors affecting efficiency include solvent polarity, catalyst choice, reaction temperature, and steric hindrance of substituents.
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, with characteristic peaks for furan protons (δ ~6.8–7.9 ppm) and carboxamide NH signals . X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in macrocyclic structures . Additional techniques include IR spectroscopy (amide I/II bands at ~1650–1550 cm⁻¹) and mass spectrometry for molecular weight validation.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use personal protective equipment (PPE: gloves, goggles), work in a fume hood, and avoid dust formation. Neutralize acidic byproducts (e.g., HCl) with triethylamine during synthesis .
Q. What are the typical purification methods for this compound following synthesis?
- Methodological Answer : Recrystallization from chloroform-methanol mixtures is effective for macrocyclic derivatives . Column chromatography (silica gel, eluents like ethyl acetate/hexane) separates substituted analogs. Purity is validated via melting point analysis (e.g., MP ~320°C for FDCA derivatives) and HPLC .
Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer : Combine multiple analytical methods:
- Melting point consistency with literature values .
- Elemental analysis (%C, %H, %N) within ±0.4% of theoretical values.
- NMR and IR spectral matching to known compounds .
- Single-crystal X-ray diffraction for unambiguous structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data when using different metal catalysts for this compound synthesis?
- Methodological Answer : Conduct systematic kinetic studies under controlled conditions (temperature, solvent, catalyst loading). Compare turnover frequencies (TOF) and activation energies via Arrhenius plots. Use in-situ spectroscopic techniques (e.g., FT-IR, Raman) to monitor intermediate formation. Cross-validate with computational studies (DFT) to identify rate-limiting steps .
Q. What strategies are employed to enhance the solubility of this compound in organic solvents for polymerization applications?
- Methodological Answer : Introduce solubilizing groups (e.g., alkyl chains, PEG moieties) via nucleophilic substitution . Co-solvent systems (DMSO/water) or ionic liquids can improve dissolution. Derivatization into esters (e.g., dimethyl esters) also enhances solubility, as seen in FDCA analogs .
Q. How does the incorporation of this compound units into macrocyclic structures affect their host-guest binding properties?
- Methodological Answer : Macrocycles with dicarboxamide units exhibit enhanced anion-binding via hydrogen bonding and π-π interactions. Compare binding constants (Ka) using isothermal titration calorimetry (ITC) or NMR titration. Structural flexibility and substituent electronic effects (e.g., electron-withdrawing groups) significantly modulate selectivity .
Q. In computational studies of this compound, which molecular descriptors are critical for predicting reactivity and interaction with biological targets?
- Methodological Answer : Key descriptors include:
- HOMO-LUMO gaps (reactivity toward electrophiles/nucleophiles).
- Electrostatic potential maps (hydrogen-bonding sites).
- Molecular docking scores (e.g., binding affinity to mycobacterial enzymes) .
- Solvent-accessible surface area (SASA) for solubility predictions.
Q. What mechanistic insights have been gained into the nucleophilic substitution reactions involved in this compound functionalization?
- Methodological Answer :
Kinetic studies reveal a two-step mechanism: (1) rate-limiting chloride departure (SN1-like) and (2) rapid amine addition. Solvent polarity (e.g., toluene vs. DMF) stabilizes transition states, while bulky amines favor elimination byproducts. Isotope labeling (¹⁵N) and Hammett plots quantify substituent effects on reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
